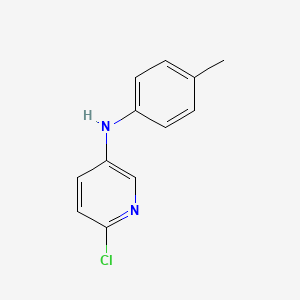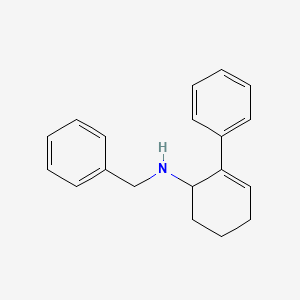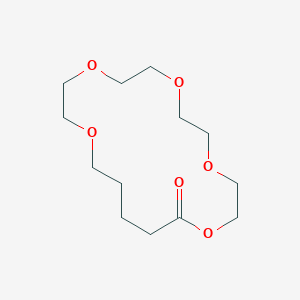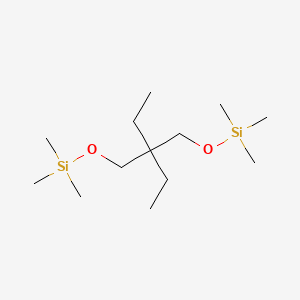![molecular formula C19H12N2O5 B14241030 3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione CAS No. 389574-76-9](/img/structure/B14241030.png)
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by its unique tricyclic structure, which includes a pyrrole ring fused to a quinoxaline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione typically involves the intramolecular cyclization of functionalized pyrroles. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by irradiation with visible light in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with equivalents of one-atom synthons, leading to the formation of the pyrrolo[1,2-a]quinoxaline system .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable methods such as the FeCl3-catalyzed synthesis from 1-(2-aminophenyl)pyrroles and cyclic ethers. This method includes the functionalization of C(sp3)-H bonds and the construction of C-C and C-N bonds . Another industrial method involves the use of copper or iron-catalyzed aerobic oxidative carboamination of sp3 C-H bonds .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrrolo[1,2-a]quinoxaline system, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of human protein kinase CK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . It also interacts with 5-HT3 receptors, modulating neurotransmitter release and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]quinoxaline: Lacks the methoxybenzoyl group and trione moiety, resulting in different chemical and biological properties.
Indolo[1,2-a]quinoxaline: Contains an indole ring instead of a pyrrole ring, leading to variations in reactivity and applications.
Pyrazino[1,2-a]quinoxaline: Features a pyrazine ring, which alters its electronic and steric characteristics.
Uniqueness
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its ability to act as a versatile building block for the synthesis of various derivatives further enhances its significance in scientific research and industrial applications .
Propriétés
Numéro CAS |
389574-76-9 |
|---|---|
Formule moléculaire |
C19H12N2O5 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
3-(4-methoxybenzoyl)-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione |
InChI |
InChI=1S/C19H12N2O5/c1-26-11-8-6-10(7-9-11)16(22)14-15-18(24)20-12-4-2-3-5-13(12)21(15)19(25)17(14)23/h2-9H,1H3,(H,20,24) |
Clé InChI |
KDHJLNLMIQWDLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=C3C(=O)NC4=CC=CC=C4N3C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)


![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)


![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)



![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
